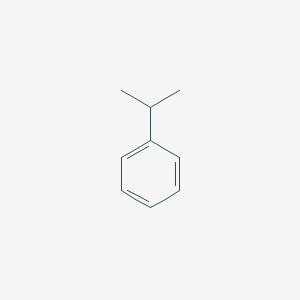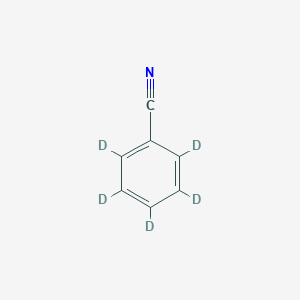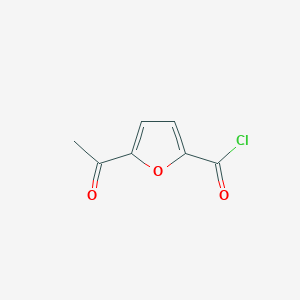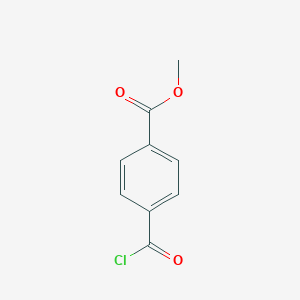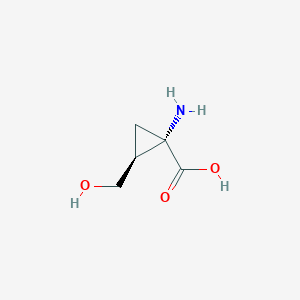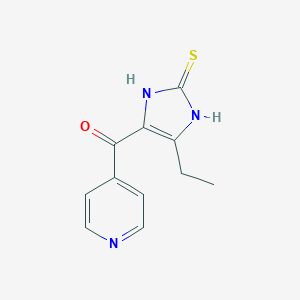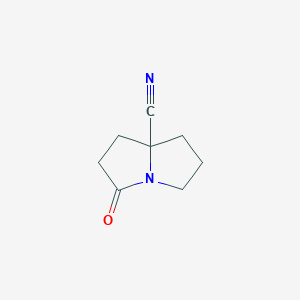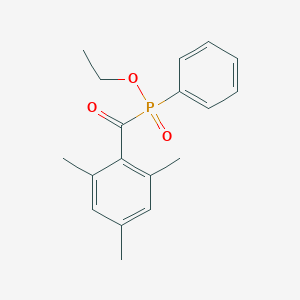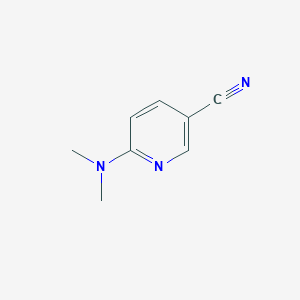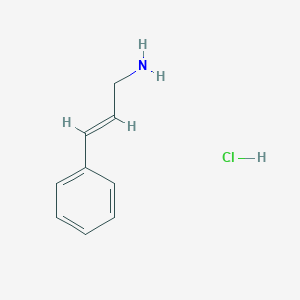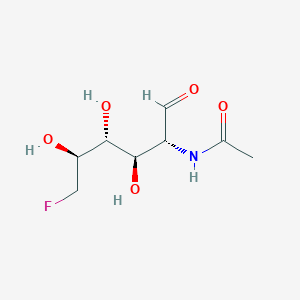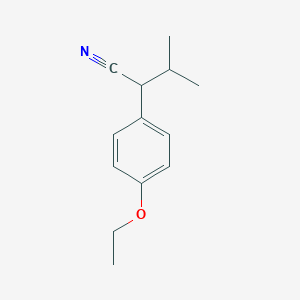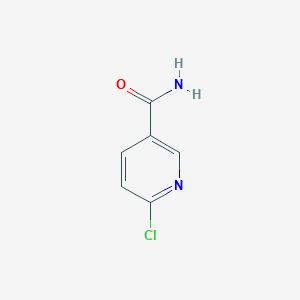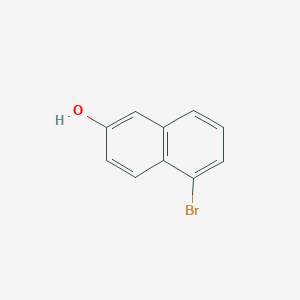
5-Bromonaphthalen-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromonaphthalen-2-ol and related compounds typically involves palladium-catalyzed cross-coupling reactions. For example, Oligo(naphthalene-2,3-diyl)s are synthesized through the reaction of 2-naphthyl-zinc compounds with 2-bromonaphthalene derivatives, demonstrating the pivotal role of bromonaphthalenes in constructing complex aromatic structures (Motomura et al., 2005). Additionally, the selective bromination of 1-bromonaphthalene has been developed for the efficient synthesis of bromonaphthalene derivatives, highlighting the versatility of bromonaphthalenes in synthesis (Çakmak et al., 2002).
Molecular Structure Analysis
Structural analysis of bromonaphthalene derivatives, including 5-Bromonaphthalen-2-ol, often involves advanced spectroscopic techniques. For instance, the structure of certain bromonaphthalene derivatives has been elucidated using crystallographic and spectroscopic methods, revealing complex molecular arrangements stabilized by weak interactions (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Bromonaphthalene compounds participate in various chemical reactions, including electrophilic cyclizations and amination processes. The reaction of diaryl-2,3-allenyl ethers with N-bromosuccinimide, for instance, produces highly functionalized 2-bromonaphthalenes, demonstrating the reactivity of bromonaphthalenes towards electrophilic cyclization (Wang et al., 2014).
Scientific Research Applications
Application 1: Catalytic, Regioselective Friedel–Crafts Alkylation
- Summary of the Application : This procedure allows for selective a-alkylation of b-naphthol with a p-toluenesulfonic acid catalyst. This transformation demonstrated functionalized naphthol synthesis under mild reaction conditions with high product yields .
- Methods of Application : The method involves the use of a p-toluenesulfonic acid catalyst for the selective a-alkylation of b-naphthol with allylic alcohols .
- Results or Outcomes : The procedure resulted in the synthesis of functionalized naphthol under mild reaction conditions with high product yields – 20 examples with up to 96% yields .
Application 3: Molecular Recognition Tools
- Summary of the Application : 5-Bromonaphthalen-2-ol serves as a molecular recognition tool through phosphorescence .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the use of 5-Bromonaphthalen-2-ol in a system where its phosphorescence properties can be utilized for molecular recognition .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 4: Pharmaceutical Agents
- Summary of the Application : 5-Bromonaphthalen-2-ol is used as a pharmaceutical agent .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the use of 5-Bromonaphthalen-2-ol in the formulation of certain pharmaceutical products .
Application 5: Biofuel Production
- Summary of the Application : Larger naphthol derivatives, such as beta-naphthol-based polymers, are used for biofuel production .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the use of 5-Bromonaphthalen-2-ol in the formulation of certain biofuel products .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 6: Chiral Ligands and Catalysts
Safety And Hazards
5-Bromonaphthalen-2-ol is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
5-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYULYTYLSGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629952 | |
| Record name | 5-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalen-2-ol | |
CAS RN |
116632-05-4 | |
| Record name | 5-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



